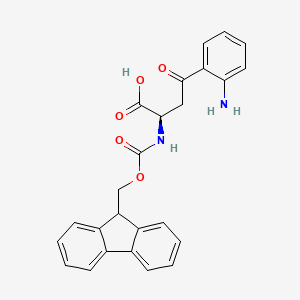

Fmoc-D-Kynurenine

Descripción

Fmoc-D-Kynurenine is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of D-kynurenine, a non-proteinogenic amino acid derived from tryptophan metabolism. Its chemical structure includes a kynurenine backbone with an Fmoc group protecting the α-amino group, making it suitable for solid-phase peptide synthesis (SPPS). Key properties include:

- Molecular Formula: C₂₅H₂₂N₂O₅

- Molecular Weight: 430.46 g/mol

- CAS Number: 831210-89-0 . Kynurenine is notable for its role in the kynurenine pathway, which regulates neuroactive metabolites and immune responses . Fmoc-D-Kynurenine is utilized in synthesizing peptides with tailored bioactivities, particularly in neuroscience and immunology research.

Propiedades

IUPAC Name |

(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQSJVSXLYNBV-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-D-Kynurenine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the protection of the amino group with the Fmoc group, followed by the coupling of the protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, and the peptide chain is elongated by sequential addition of amino acids .

Industrial Production Methods: Industrial production of Fmoc-D-Kynurenine follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Kynurenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Camps cyclization, which occurs in the solid-phase when kynurenine synthons are exposed to 20% 2-methylpiperidine in dimethylformamide (DMF) .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fmoc-D-Kynurenine can lead to the formation of quinolinic acid derivatives .

Aplicaciones Científicas De Investigación

Fmoc-D-Kynurenine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Fmoc-D-Kynurenine involves its incorporation into peptides, where it can influence the peptide’s structure and function. In the kynurenine pathway, it acts as an intermediate, modulating the activity of enzymes and receptors involved in tryptophan metabolism. This modulation can affect various cellular processes, including immune response and neuronal activity .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares Fmoc-D-Kynurenine with structurally analogous Fmoc-protected D-amino acids:

Key Observations :

- Side Chain Complexity: Fmoc-D-Kynurenine’s kynurenine side chain includes an aromatic amino group and 4-oxo moiety, distinguishing it from simpler derivatives like Fmoc-D-Alanine.

- Polarity: The oxo group in Fmoc-D-Kynurenine increases polarity compared to non-polar derivatives (e.g., Fmoc-D-4-Methylphenylalanine). However, nitro groups (e.g., Fmoc-D-4-Nitrophenylalanine) may reduce solubility in organic solvents like DMF .

Stability and Commercial Considerations

- Stability : Fmoc-D-Kynurenine’s oxo group may confer sensitivity to reducing agents, whereas nitro-substituted derivatives (e.g., Fmoc-D-4-Nitrophenylalanine) require protection from light .

- Cost and Availability : Fmoc-D-Kynurenine is less common and more expensive than standard derivatives like Fmoc-D-Alanine, reflecting its complex synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.